- Novel 1-heteroaryl-3-azabicyclo[3.1.0]hexanes methods for their preparation and their use as medicaments, United States, , ,
Cas no 919106-12-0 (3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)-)
919106-12-0 structure
Product Name:3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)-
CAS-Nr.:919106-12-0
MF:C10H12N2
MW:160.215682029724
CID:766239
PubChem ID:15951737
Update Time:2024-03-02
3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)-
- 1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane
- 1-(3-Pyridinyl)-3-azabicyclo[3.1.0]hexane (ACI)
- 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane
-
- Inchi: 1S/C10H12N2/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10/h1-3,5,9,12H,4,6-7H2
- InChI-Schlüssel: GZQJGESMXWQLHS-UHFFFAOYSA-N
- Lächelt: N1C=C(C23C(C2)CNC3)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 160.100048391g/mol
- Monoisotopenmasse: 160.100048391g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 192
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topologische Polaroberfläche: 24.9Ų
3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02624-5g |
3-azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)- |
919106-12-0 | 95% | 5g |
$2238 | 2023-09-07 | |
| Enamine | EN300-7505471-0.05g |
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane |
919106-12-0 | 95.0% | 0.05g |
$1880.0 | 2025-03-10 | |
| Enamine | EN300-7505471-0.1g |
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane |
919106-12-0 | 95.0% | 0.1g |
$1970.0 | 2025-03-10 | |
| Enamine | EN300-7505471-0.25g |
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane |
919106-12-0 | 95.0% | 0.25g |
$2059.0 | 2025-03-10 | |
| Enamine | EN300-7505471-0.5g |
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane |
919106-12-0 | 95.0% | 0.5g |
$2149.0 | 2025-03-10 | |
| Enamine | EN300-7505471-1.0g |
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane |
919106-12-0 | 95.0% | 1.0g |
$2239.0 | 2025-03-10 | |
| Enamine | EN300-7505471-2.5g |
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane |
919106-12-0 | 95.0% | 2.5g |
$4388.0 | 2025-03-10 | |
| Enamine | EN300-7505471-5.0g |
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane |
919106-12-0 | 95.0% | 5.0g |
$6492.0 | 2025-03-10 | |
| Enamine | EN300-7505471-10.0g |
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane |
919106-12-0 | 95.0% | 10.0g |
$9627.0 | 2025-03-10 |
3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 °C; 2 h, 3 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol , Tetrahydrofuran , Water ; 3 °C; > 1 min, 3 °C
1.3 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; 3 °C → rt; 3 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol , Tetrahydrofuran , Water ; 3 °C; > 1 min, 3 °C
1.3 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; 3 °C → rt; 3 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 °C; 2 h, cooled
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; cooled
1.3 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; 3 °C; 3 °C → rt; 3 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; cooled
1.3 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; 3 °C; 3 °C → rt; 3 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
Referenz
- Preparation of 3-azabicyclo[3.1.0]hexane derivatives for treatment of neuropathy and related disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; overnight, 25 psi, rt
Referenz
- Preparation of pyridinylazabicyclohexanes as cytochrome P450 2A6 (CYP2A6) inhibitors., World Intellectual Property Organization, , ,
3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)- Raw materials
- 3-Azabicyclo[3.1.0]hexane, 3-(phenylmethyl)-1-(3-pyridinyl)-
- Cyclopropanecarbonitrile, 2-(hydroxymethyl)-1-(3-pyridinyl)-
- rel-(1R,2S)-2-(Hydroxymethyl)-1-(3-pyridinyl)cyclopropanecarbonitrile
- rel-(1R,2R)-2-(Hydroxymethyl)-1-(3-pyridinyl)cyclopropanecarbonitrile
3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)- Preparation Products
3-Azabicyclo[3.1.0]hexane, 1-(3-pyridinyl)- Verwandte Literatur
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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